![molecular formula C24H23N3O3S B7685858 ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate](/img/structure/B7685858.png)
ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EDDP and is a derivative of methadone, a synthetic opioid drug used for the treatment of opioid addiction.
Mechanism of Action
EDDP acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, EDDP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
EDDP has been shown to produce similar biochemical and physiological effects as methadone, including analgesia, sedation, and respiratory depression. However, EDDP has a lower potential for abuse and dependence than methadone, making it a safer alternative for the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One advantage of using EDDP in lab experiments is its selectivity for the dopamine transporter, which allows for the study of dopamine signaling without interference from other neurotransmitter systems. However, one limitation of using EDDP is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations of EDDP to achieve desired effects.
Future Directions
There are several future directions for the study of EDDP. One potential direction is the development of EDDP as a therapeutic agent for the treatment of opioid addiction. Another direction is the investigation of EDDP as a tool for studying the mechanisms of action of opioid drugs and the dopamine reward pathway in the brain. Additionally, the use of EDDP as a biomarker for the detection of methadone use in forensic science may also be further explored.
Synthesis Methods
The synthesis of EDDP involves the reaction of piperidine-4-carboxylic acid with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to yield EDDP.
Scientific Research Applications
EDDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, EDDP has been investigated as a potential drug candidate for the treatment of opioid addiction. In neuroscience, EDDP has been used as a tool to study the mechanisms of action of opioid drugs. In forensic science, EDDP has been used as a biomarker for the detection of methadone use in urine and blood samples.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-15-8-6-9-16(5-2)21(15)26-22(28)19-13-25-24-27(23(19)29)20(14-31-24)17-10-7-11-18(12-17)30-3/h6-14H,4-5H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLWOUPHNVEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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